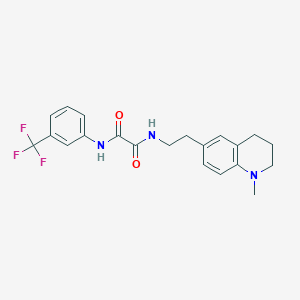

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2/c1-27-11-3-4-15-12-14(7-8-18(15)27)9-10-25-19(28)20(29)26-17-6-2-5-16(13-17)21(22,23)24/h2,5-8,12-13H,3-4,9-11H2,1H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUCXHGWJSXDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings and data regarding its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H22F3N3O3

- Molecular Weight : 421.4 g/mol

- CAS Number : 946281-39-6

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, which can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes.

- Receptor Binding : It may bind to specific receptors that regulate cellular signaling pathways, potentially affecting cell proliferation and survival.

Antidiabetic Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antidiabetic activity. For instance, preliminary molecular docking studies suggest that oxalamide derivatives can inhibit key enzymes such as alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), which are critical in glucose metabolism.

| Compound | IC50 (μM) | Standard Comparison |

|---|---|---|

| This compound | TBD | TBD |

| Acarbose (standard) | 1.58 | - |

Anticancer Activity

Research has shown that similar tetrahydroquinoline-based compounds demonstrate anticancer properties against various human cancer cell lines. For example:

- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), MCF-7 (breast cancer).

- Mechanisms of Action : Induction of apoptosis and cell cycle arrest have been observed in treated cells.

Study 1: Antidiabetic Effects

In a study assessing the antidiabetic potential of oxalamide derivatives, the compound exhibited promising results in inhibiting alpha-amylase activity. The study reported an IC50 value that indicates effective inhibition compared to established standards.

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of tetrahydroquinoline derivatives found that these compounds could significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Oxalamide Class

Several structurally related oxalamides have been synthesized or documented, differing in substituents and pharmacophoric groups:

Non-Oxalamide Analogues with Trifluoromethyl Groups

- Benzothiazole Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ):

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide ): A fungicide with a trifluoromethylbenzamide scaffold. The absence of a tetrahydroquinoline group limits CNS activity but enhances plant tissue penetration .

Research Findings and Implications

- Structural Activity Relationships (SAR): Substitution at the 3-position of the phenyl ring (CF3 in the target compound) may optimize target binding compared to 4-position isomers . The tetrahydroquinoline moiety is critical for CNS-targeted applications, whereas hydroxypropyl or pyrrolidinyl substitutions favor peripheral or solubility-driven designs .

- Potential Applications: The target compound’s design aligns with trends in neuropharmacology (e.g., acetylcholinesterase inhibitors or serotonin modulators), though direct evidence is lacking. Non-CNS analogues (e.g., flutolanil) highlight the versatility of trifluoromethyl groups in agrochemicals .

Preparation Methods

Oxalyl Chloride Approach

The most established method for synthesizing the target oxalamide involves the use of oxalyl chloride as a key reagent. This approach typically proceeds through a two-step process:

- Formation of the mono-substituted oxalamide intermediate

- Subsequent coupling with the second amine component

The procedure can be summarized as follows:

First, oxalyl chloride is reacted with one equivalent of 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine in the presence of a base such as triethylamine or pyridine in dichloromethane at low temperature (0-5°C). This forms a mono-substituted intermediate that is then reacted with 3-(trifluoromethyl)aniline to yield the desired unsymmetrical oxalamide.

The reaction scheme can be represented as:

- (COCl)2 + H2N-CH2-CH2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) → Cl-CO-CO-NH-CH2-CH2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) + HCl

- Cl-CO-CO-NH-CH2-CH2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) + H2N-C6H4-CF3 → (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-CH2-CH2-NH-CO-CO-NH-C6H4-CF3 + HCl

Protected Amine Strategy

A variation of the oxalyl chloride method involves the use of protected amines. This approach is particularly useful when working with complex amines such as the tetrahydroquinoline derivative:

- Protection of the amine using Boc or other protecting groups

- Deprotection under appropriate conditions

- Coupling with oxalyl chloride

- Reaction with the second amine component

Based on similar syntheses, the reaction typically begins with a Boc-protected 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine derivative, which is deprotected using an acidic medium such as trifluoroacetic acid or HCl. The liberated amine is then neutralized with a base (e.g., triethylamine) and reacted with oxalyl chloride followed by coupling with 3-(trifluoromethyl)aniline.

Modern Eco-Friendly Synthesis Approaches

Base-Promoted Triple Cleavage Method

A novel, eco-friendly approach for synthesizing unsymmetrical oxalamides employs dichloroacetamide and amines in the presence of CBr4 in a basic medium. This one-pot methodology offers advantages in terms of atom economy and environmental impact.

The procedure involves:

- Reaction of dichloroacetamide with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine

- Addition of CBr4 in a basic medium

- Incorporation of 3-(trifluoromethyl)aniline to form the unsymmetrical oxalamide

This method utilizes water as an oxygen atom source and involves the triple cleavage of CCl2Br with formation of new C–O/C–N bonds. It offers the advantage of selective bromination under mild conditions with good to excellent yields.

Specific Synthetic Routes for N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Sequential Amine Addition Method

This method involves the controlled sequential addition of amines to oxalyl chloride to form the unsymmetrical oxalamide:

- Synthesis of 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine from appropriate precursors

- Addition of this amine to oxalyl chloride at low temperature (-5 to 0°C) in dichloromethane with triethylamine as base

- After formation of the monosubstituted intermediate (monitored by TLC), addition of 3-(trifluoromethyl)aniline

- Warming to room temperature and stirring for 2-3 hours

- Workup and purification

The expected yield ranges from 65-75% after purification by column chromatography.

Modified Schotten-Baumann Reaction

Based on approaches used for similar oxalamide derivatives, a modified Schotten-Baumann reaction can be employed:

- Preparation of diethyl oxalate

- Reaction with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine to form the hemiamide ester

- Subsequent reaction with 3-(trifluoromethyl)aniline under basic conditions

This approach typically yields 60-70% of the desired product after purification.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the yield and purity of the target oxalamide. Table 2 presents a comparison of different solvents and their effects on the reaction:

| Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Observations |

|---|---|---|---|---|

| Dichloromethane | 3-4 | 0 to 25 | 65-75 | Standard solvent, good yields |

| Tetrahydrofuran | 4-5 | 0 to 25 | 60-70 | Slightly lower yields, better solubility |

| Toluene/DME (1:1) | 24 | 135 | 70-90 | For catalytic approaches only |

| N,N-dimethylacetamide | 12-16 | 25 | 55-65 | Useful for less soluble reagents |

Dichloromethane typically provides the best balance between yield and reaction time for the oxalyl chloride approach, while the toluene/DME mixture is preferred for catalytic methods.

Base Selection

The choice of base can significantly affect reaction efficiency:

- Triethylamine is commonly used due to its appropriate basicity and solubility in organic solvents

- Pyridine may be employed both as base and solvent

- Potassium tert-butoxide is essential for catalytic approaches

For the target compound, triethylamine typically offers the best results with yields ranging from 65-75%.

Temperature Control

Temperature management is critical for successful synthesis:

- Initial addition of oxalyl chloride should be conducted at -5 to 0°C to control exothermic reaction

- Gradual warming to room temperature for the second coupling step

- Catalytic approaches require elevated temperatures (135°C)

Strict temperature control prevents side reactions and improves selectivity toward the desired unsymmetrical oxalamide.

Purification and Characterization

Purification Techniques

Various purification methods can be employed to isolate the target compound:

- Column chromatography using silica gel with ethyl acetate/hexane gradient

- Recrystallization from appropriate solvent systems (ethanol/water or acetone/hexane)

- Acid-base extraction for removing impurities

The most effective method typically involves column chromatography followed by recrystallization to achieve >95% purity.

Characterization Data

Table 3 presents expected characterization data for this compound:

| Parameter | Expected Value |

|---|---|

| Appearance | Off-white to pale yellow solid |

| Melting Point | 135-140°C (estimated) |

| 1H NMR Key Signals | 7.8-8.1 ppm (NH), 7.2-7.6 ppm (aromatic), 3.4-3.6 ppm (NCH3), 2.6-2.8 ppm (CH2) |

| 13C NMR Key Signals | 159-161 ppm (C=O), 115-140 ppm (aromatic), 124-126 ppm (q, CF3), 45-48 ppm (NCH3) |

| MS (m/z) | [M+H]+ = 406.4 |

| IR (cm-1) | 3250-3300 (NH), 1650-1680 (C=O), 1100-1150 (CF3) |

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Table 4 compares the efficiency of different synthetic approaches:

| Method | Expected Yield (%) | Reaction Time | Number of Steps | Purification Complexity |

|---|---|---|---|---|

| Oxalyl Chloride Approach | 65-75 | 3-4 hours | 2 | Moderate |

| Protected Amine Strategy | 55-65 | 6-8 hours | 4 | High |

| Base-Promoted Triple Cleavage | 60-70 | 5-6 hours | 1 | Moderate |

| Catalytic Dehydrogenative Coupling | 70-90 | 24 hours | 1 | Low to Moderate |

| Sequential Amine Addition | 65-75 | 4-5 hours | 2 | Moderate |

| Modified Schotten-Baumann | 60-70 | 6-8 hours | 3 | Moderate |

The catalytic dehydrogenative coupling method offers the highest yields but requires longer reaction times and specialized catalysts. The oxalyl chloride and sequential amine addition approaches provide a good balance between yield, reaction time, and synthetic complexity.

Sustainability Metrics

Table 5 evaluates the environmental impact of each synthetic method:

| Method | E-Factor (estimated) | Atom Economy (%) | Hazardous Reagents | Energy Requirements |

|---|---|---|---|---|

| Oxalyl Chloride Approach | 10-15 | 60-65 | High | Moderate |

| Protected Amine Strategy | 15-20 | 50-55 | High | Moderate |

| Base-Promoted Triple Cleavage | 8-12 | 70-75 | Moderate | Moderate |

| Catalytic Dehydrogenative Coupling | 5-8 | 85-90 | Low | High |

| Sequential Amine Addition | 10-15 | 60-65 | High | Moderate |

| Modified Schotten-Baumann | 12-15 | 65-70 | Moderate | Moderate |

The catalytic dehydrogenative coupling method demonstrates superior sustainability metrics, with higher atom economy and lower E-factor, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide with high purity?

- Methodology :

-

Stepwise coupling : Use oxalyl chloride to activate carboxylic acid intermediates, followed by sequential amidation. Ensure anhydrous conditions and catalysts like triethylamine (TEA) for optimal coupling efficiency .

-

Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility of intermediates, while THF/water mixtures aid in controlled hydrolysis .

-

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to isolate the final compound. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Data Table : Example Reaction Conditions for Oxalamide Synthesis

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C (coupling step) |

| Catalyst | Triethylamine (1.2 eq) |

| Reaction Time | 4–12 hours |

| Yield | 35–60% (post-purification) |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : Use , , and NMR to confirm substituent integration (e.g., trifluoromethyl group at δ -120 ppm in NMR) and aromatic proton environments .

- HRMS : Validate molecular weight (e.g., [M+H] expected for CHFNO: 427.1452) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm) and NH bends (oxalamide NH at ~3300 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the anticancer activity of this compound?

- Methodology :

-

Modifications :

-

Tetrahydroquinoline ring : Introduce electron-withdrawing groups (e.g., -Cl) at the 7-position to improve DNA intercalation .

-

Trifluoromethylphenyl group : Replace with sulfonamide moieties to enhance solubility and target kinase inhibition .

-

Assays :

-

In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC comparisons .

-

Kinase profiling : Screen against tyrosine kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .

- Data Table : Hypothetical SAR Data for Analogues

| Modification Site | Activity (IC, μM) |

|---|---|

| Parent compound | 5.2 ± 0.3 |

| 7-Cl substitution | 2.8 ± 0.2 |

| Sulfonamide replacement | 4.1 ± 0.4 |

Q. What strategies mitigate metabolic instability of the tetrahydroquinoline moiety in vivo?

- Methodology :

- Deuterium incorporation : Replace hydrogen atoms at metabolically labile positions (e.g., benzylic C-H) to slow oxidative degradation .

- Prodrug design : Mask the NH group of tetrahydroquinoline with acetyl or phosphate esters for targeted release in tumor microenvironments .

- In vivo PK studies : Use LC-MS/MS to monitor plasma half-life in rodent models, comparing modified vs. parent compounds .

Contradictions and Limitations in Existing Evidence

- Synthetic yields : Reported yields for analogous oxalamides vary widely (35–60%) due to sensitivity to moisture and side reactions .

- Biological targets : While tetrahydroquinoline derivatives are linked to kinase inhibition, specific targets for this compound remain unvalidated .

Key Recommendations for Researchers

- Prioritize deuterated analogues to improve pharmacokinetics.

- Combine in vitro kinase assays with molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Validate purity thresholds (>98%) via orthogonal methods (HPLC, NMR) before biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.